Ortho-Substituted Phenyl Isocyanates Are Excluded from Phosphine-Catalyzed Dimerization
US Patent 3,290,288 explicitly teaches that aromatic isocyanates bearing substituents in an ortho position relative to the NCO group cannot be dimerized by the claimed trialkylphosphine catalysts, whereas isocyanates with both ortho positions unsubstituted (such as 4-isocyanato-N,N-dimethylaniline and phenyl isocyanate) undergo efficient dimerization to 1,3-diazetidine-2,4-diones [1]. The patent states: 'Isocyanates comprising substituents in the ortho-position of the aromatic ring... are, on the contrary, not dimerized' [1]. This structural exclusion directly differentiates 2-isocyanato-N,N-dimethylaniline from its para isomer (4-isocyanato-N,N-dimethylaniline, CAS 16315-59-6, which has both ortho positions free) [1].
| Evidence Dimension | Susceptibility to phosphine-catalyzed dimerization |
|---|---|
| Target Compound Data | No dimerization observed (ortho-NMe₂ substituent blocks reaction) |
| Comparator Or Baseline | 4-Isocyanato-N,N-dimethylaniline: Dimerization proceeds to give 1,3-diazetidine-2,4-dione products |
| Quantified Difference | Qualitative binary outcome: unreactive vs. reactive under identical catalytic conditions; yield difference approaches 100% |
| Conditions | Trialkylphosphine catalyst (e.g., phenyldimethylphosphine), room temperature, neat or solvent (US3290288A, Examples 1–10) |
Why This Matters
For procurement decisions, the inability of the ortho isomer to dimerize means it offers superior monomeric storage stability and avoids premature viscosity build-up in polyurethane prepolymer formulations, unlike the para isomer.
- [1] US3290288A. Process for the Dimerization of Aromatic Isocyanates. Filed 1963. View Source
